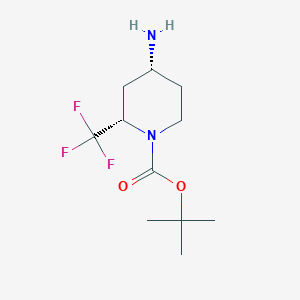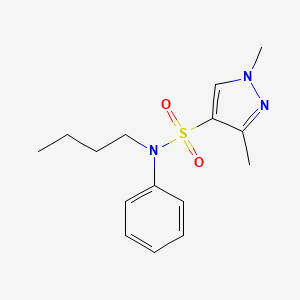
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate, also known as TATPC, is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized using various methods. TATPC has been found to have potential applications in the field of medicinal chemistry, specifically in the development of novel drugs.
Mécanisme D'action
The mechanism of action of Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate is not fully understood. However, it has been proposed that its inhibitory activity against AChE, BChE, and MAO is due to its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters. This compound has also been reported to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which are indicators of oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its inhibitory activity against various enzymes makes it a useful tool for studying the regulation of neurotransmitters in the brain. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate. One area of interest is the development of this compound derivatives with improved solubility and selectivity for specific enzymes. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of other neurological disorders, such as stroke and traumatic brain injury. Additionally, the potential use of this compound as a lead compound for the development of novel drugs for the treatment of neurological disorders should be explored.
Méthodes De Synthèse
The synthesis of Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has been achieved using various methods, including the reaction of 2-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of trifluoroacetic acid (TFA), as well as the reaction of 2-aminopiperidine with tert-butyl 2-(trifluoromethyl)acrylate in the presence of palladium on carbon (Pd/C) catalyst. The yield of this compound obtained from these methods ranges from 60-70%.
Applications De Recherche Scientifique
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has been found to have potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition has been linked to the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(15)6-8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXRKSZKSSAJU-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)
![1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374833.png)
![8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2374834.png)

![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)


![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)


![2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2374848.png)